(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545285
InChI: InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
SMILES:
Molecular Formula: C23H32O2
Molecular Weight: 340.5 g/mol

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

CAS No.:

Cat. No.: VC16545285

Molecular Formula: C23H32O2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol -

Specification

Molecular Formula C23H32O2
Molecular Weight 340.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
Standard InChI Key YJGGGFXBWMZHMQ-GOMYTPFNSA-N
Isomeric SMILES CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCC
Canonical SMILES CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound belongs to the steroid family, featuring a tetracyclic cyclopenta[a]phenanthrene scaffold with six stereocenters at positions 8R, 9S, 10R, 13S, 14S, and 17R . The ethoxy group at C3 and the ethynyl moiety at C17 introduce polar and rigid functional groups, respectively, which influence both physicochemical properties and biological interactions. The stereochemical configuration is critical for molecular recognition, as evidenced by the distinct biological activities of steroid enantiomers.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC23H32O2
Molecular Weight340.5 g/mol
IUPAC Name(8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Canonical SMILESCCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC

Spectroscopic and Crystallographic Data

While no direct crystallographic data for this compound is available, related structures, such as 17α-ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol, reveal that steroid derivatives often adopt half-chair or envelope conformations in rings B, C, and D . Hydrogen-bonding networks involving hydroxyl and ethoxy groups are common, as seen in analogous systems where intermolecular O–H⋯O interactions stabilize crystal packing .

Synthetic Pathways and Challenges

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential transformations:

  • Alkylation: Introduction of the ethyl group at C13 via Friedel-Crafts alkylation or nucleophilic substitution.

  • Ethynylation: Addition of the ethynyl group at C17 using acetylene gas under basic conditions.

  • Functional Group Interconversion: Protection/deprotection of hydroxyl groups and stereoselective reduction to establish the decahydro framework.

Key challenges include controlling stereochemistry at multiple centers and minimizing side reactions during ethynylation. Catalysts such as palladium complexes or copper(I) iodide are often employed to enhance regioselectivity .

Impurities and Byproducts

Pharmaffiliates lists several impurities, including spiro-dioxolane derivatives and methylene-containing analogs, which arise from incomplete functionalization or oxidation during synthesis . For example, (8S,9S,10R,13S,14S)-13-ethyl-11-methylene-1,4,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'- dioxolan]-17(2H)-one (C22H30O3) is a common byproduct requiring chromatographic separation .

Analytical and Quality Control Methods

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 240–280 nm) is standard for resolving stereoisomers and impurities. Mobile phases typically combine acetonitrile and ammonium acetate buffers to improve peak symmetry .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 341.2481 (calculated for C23H33O2+). Fragmentation patterns reveal losses of H2O (−18 Da) and ethynyl groups (−26 Da), aiding structural elucidation .

Stability and Degradation Pathways

Photodegradation

Analogous steroids, such as mestranol, undergo photodecomposition to form 9(11)-dehydro derivatives . For this compound, UV exposure may lead to oxidation of the ethynyl group or ring aromatization, necessitating light-protected storage.

Oxidative Stress

The ethylene bridge in ring C is susceptible to epoxidation under oxidative conditions, a pathway mitigated by antioxidants like BHT in formulation buffers.

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